molecular formula C14H15Cl2N3O2 B2491660 4-[1-(3,4-Dichlorobenzoyl)azetidin-3-yl]piperazin-2-one CAS No. 2415563-43-6

4-[1-(3,4-Dichlorobenzoyl)azetidin-3-yl]piperazin-2-one

Cat. No. B2491660
M. Wt: 328.19
InChI Key: SOQZPDBBOCLQJF-UHFFFAOYSA-N
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Description

The compound “4-[1-(3,4-Dichlorobenzoyl)azetidin-3-yl]piperazin-2-one” is a complex organic molecule that contains an azetidine ring and a piperazine ring. Azetidines are four-membered heterocyclic compounds containing three carbon atoms and one nitrogen atom. Piperazines are six-membered heterocyclic compounds containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely show the azetidine and piperazine rings attached to each other. The 3,4-dichlorobenzoyl group would be attached to the azetidine ring .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the azetidine and piperazine rings, as well as the 3,4-dichlorobenzoyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the azetidine and piperazine rings .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s always important to handle chemical compounds with care and use appropriate safety measures .

Future Directions

Future research on this compound could involve studying its synthesis, physical and chemical properties, and potential biological activities. It could also involve exploring its potential applications in various fields .

properties

IUPAC Name

4-[1-(3,4-dichlorobenzoyl)azetidin-3-yl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3O2/c15-11-2-1-9(5-12(11)16)14(21)19-6-10(7-19)18-4-3-17-13(20)8-18/h1-2,5,10H,3-4,6-8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQZPDBBOCLQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2CN(C2)C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(3,4-Dichlorobenzoyl)azetidin-3-yl]piperazin-2-one

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